

A Comparative Guide to the Structure-Activity Relationship of (S)-3-Methoxypyrrolidine Analogs

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Compound of Interest

Compound Name: (S)-3-Methoxypyrrolidine

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The **(S)-3-methoxypyrrolidine** scaffold is a privileged structural motif in medicinal chemistry, frequently incorporated into ligands targeting a variety of receptors, particularly G-protein coupled receptors (GPCRs) such as muscarinic and dopamine receptors. The stereochemistry at the 3-position and the presence of the methoxy group significantly influence the binding affinity, selectivity, and functional activity of these analogs. This guide provides a comparative analysis of the structure-activity relationships (SAR) of **(S)-3-methoxypyrrolidine** analogs, supported by experimental data and detailed protocols.

Data Presentation: Comparative Analysis of Analog Activity

The following tables summarize the in vitro binding affinities and functional potencies of various **(S)-3-methoxypyrrolidine**-containing analogs at dopamine and nicotinic acetylcholine receptors. It is important to note that a systematic SAR study on a single, homologous series of **(S)-3-methoxypyrrolidine** analogs is not readily available in the public domain. The data presented here is a compilation from various studies on related pyrrolidine-containing compounds, which provides valuable insights into the SAR of this scaffold.

| Compound ID | Structure | Target(s) | K _i (nM) | Reference |
|-------------|--|-----------|---------------------|---------------------|
| 1 | 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine | nAChR | 0.028 | [1] |
| 2 | 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(5-pyridinyl)vinyl)pyridine | nAChR | 0.009 | [1] |
| 3 | 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(2-pyridinyl)vinyl)pyridine | nAChR | 0.331 | [1] |

Table 1: Binding Affinities of (S)-pyrrolidinyl-methoxy-pyridine Analogs at Nicotinic Acetylcholine Receptors (nAChR).

Key SAR Insights

From the available data on pyrrolidine-containing compounds, several key structure-activity relationships can be inferred for analogs of **(S)-3-methoxypyrrrolidine**:

- N-Substitution: The nature of the substituent on the pyrrolidine nitrogen is critical for activity. Small alkyl groups are often well-tolerated or beneficial.
- Aromatic Moieties: The introduction of aromatic or heteroaromatic ring systems, often linked to the pyrrolidine core via a linker, plays a crucial role in receptor recognition and binding affinity.

- Stereochemistry: The (S)-configuration at the 3-position of the pyrrolidine ring is often crucial for high-affinity binding, highlighting the importance of stereospecific interactions with the receptor's binding pocket.

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further investigation.

Radioligand Binding Assays

Objective: To determine the binding affinity (K_i) of test compounds for a specific receptor.

General Protocol for Dopamine D2/D3 Receptor Binding Assay:

- Membrane Preparation: Cell membranes from HEK293 cells stably expressing human D2 or D3 receptors are used. Cells are harvested, homogenized in a buffer (e.g., 50 mM Tris-HCl, pH 7.4), and centrifuged. The resulting pellet is resuspended in the assay buffer.
- Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
- Radioligand: [³H]-Spiperone or another suitable high-affinity radioligand.
- Incubation: In a 96-well plate, cell membranes (10-20 µg protein), radioligand (at a concentration near its K_e), and various concentrations of the test compound are incubated in a final volume of 200 µL. Non-specific binding is determined in the presence of a high concentration of a known non-labeled ligand (e.g., 10 µM haloperidol).
- Termination and Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are washed rapidly with ice-cold buffer to remove unbound radioligand.
- Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is counted using a liquid scintillation counter.
- Data Analysis: The IC₅₀ values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis of the competition binding curves. The K_i values are then calculated using the Cheng-Prusoff

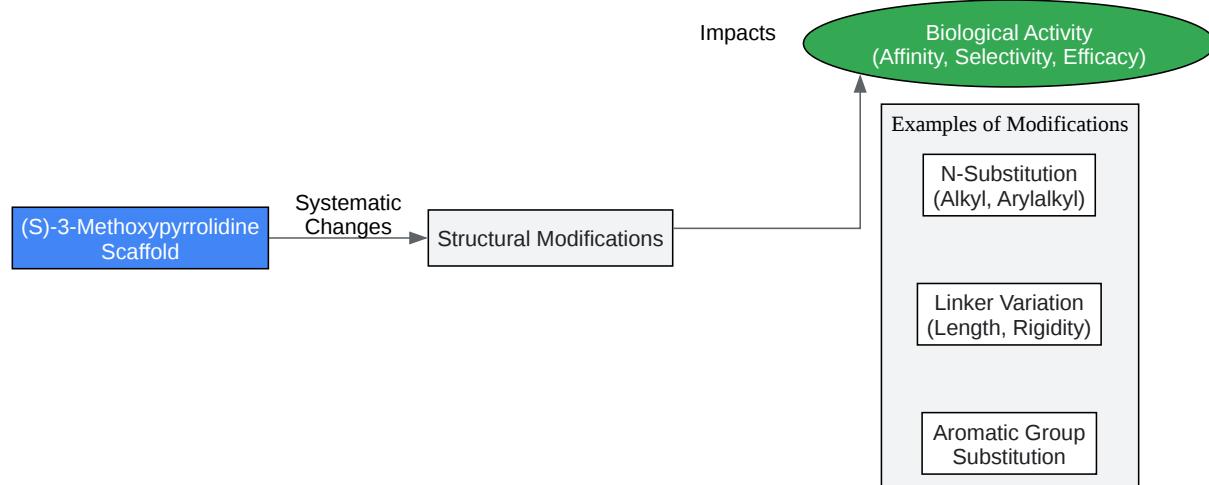
equation: $K_i = IC_{50} / (1 + [L]/K_e)$, where $[L]$ is the concentration of the radioligand and K_e is its dissociation constant.

General Protocol for Muscarinic Receptor Binding Assay:

- Membrane Preparation: Cell membranes from CHO-K1 cells stably expressing human M1-M5 muscarinic receptor subtypes are prepared as described above.
- Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.
- Radioligand: $[^3H]$ -N-methylscopolamine ($[^3H]$ -NMS).
- Incubation and Filtration: The assay is performed similarly to the dopamine receptor binding assay, with appropriate adjustments for the specific receptor subtype. Non-specific binding is typically determined using a high concentration of atropine (e.g., 1 μ M).
- Data Analysis: IC_{50} and K_i values are calculated as described for the dopamine receptor binding assay.

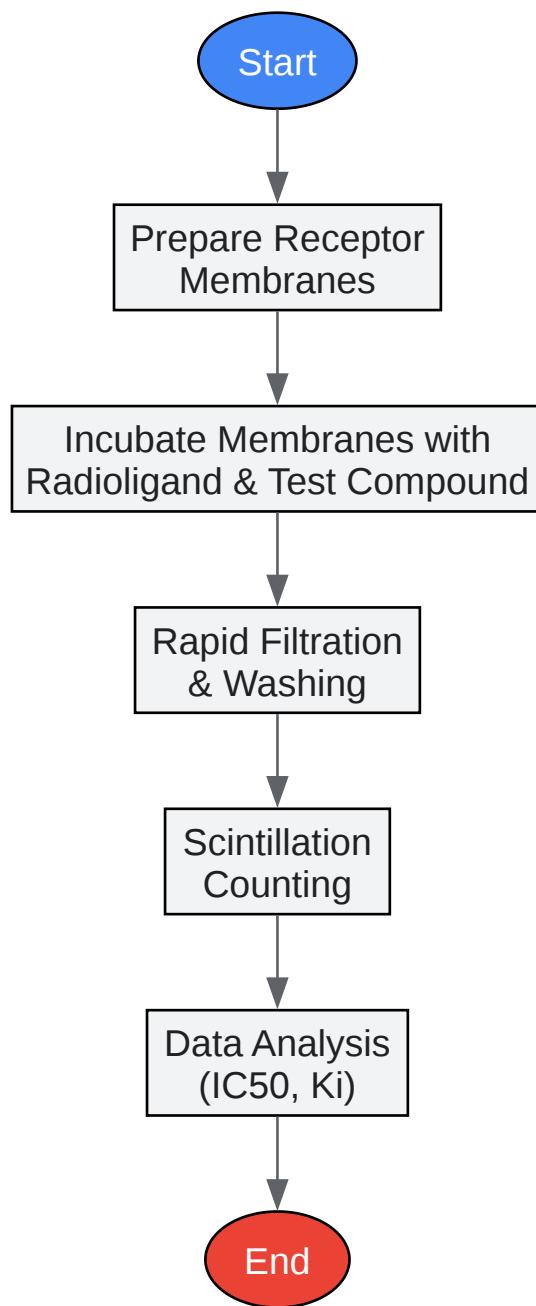
Visualizations

The following diagrams illustrate key concepts related to the structure-activity relationship and experimental workflows.



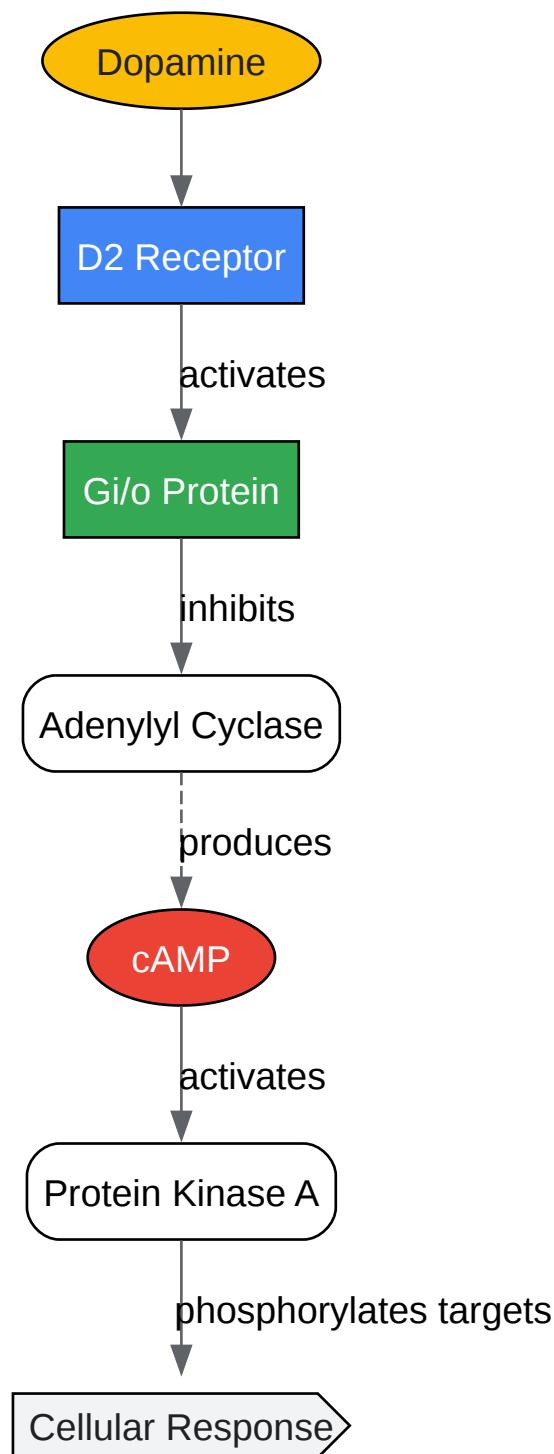
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Caption: Logical flow of a structure-activity relationship (SAR) study.



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Caption: General workflow for a radioligand binding assay.



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Caption: Simplified dopamine D2 receptor signaling pathway.

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References

- 1. Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
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